ethyl 6-bromo-4,4-dimethylhexanoate
Description
Ethyl 6-bromo-4,4-dimethylhexanoate is a brominated ester with the molecular formula C₉H₁₇BrO₂. Its structure features a hexanoate backbone substituted with two methyl groups at the 4th carbon and a bromine atom at the 6th position, capped by an ethyl ester group. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, leveraging the reactivity of its bromine substituent in cross-coupling or nucleophilic substitution reactions. The steric and electronic effects of the 4,4-dimethyl groups influence its stability and reactivity, distinguishing it from simpler bromoesters.
Properties
CAS No. |
2613383-63-2 |
|---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 6-bromo-4,4-dimethylhexanoate typically involves the esterification of 6-bromo-4,4-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 6-hydroxy-4,4-dimethylhexanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions include 6-hydroxy-4,4-dimethylhexanoate, 6-bromo-4,4-dimethylhexanol, and 6-bromo-4,4-dimethylhexanoic acid .
Scientific Research Applications
Ethyl 6-bromo-4,4-dimethylhexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors in biological systems, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 6-bromo-4,4-dimethylhexanoate can be contextualized by comparing it to three analogous compounds: ethyl 6-bromo-4,4-difluorohexanoate, ethyl pyruvate, and brominated heterocycles like 6-bromo-4,5-dimethylbenzofuroxan. Key distinctions are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Fluorine in ethyl 6-bromo-4,4-difluorohexanoate enhances electrophilicity at the ester carbonyl via electron-withdrawing effects, making it more reactive toward hydrolysis or aminolysis than the dimethyl variant .
Bromine Reactivity: Both brominated hexanoates share a bromine atom at position 6, which can participate in Suzuki-Miyaura couplings. However, the difluoro compound’s lower steric bulk may facilitate faster reaction kinetics .
Functional Group Diversity :
- Ethyl pyruvate , a simpler α-keto ester, lacks bromine but exhibits unique redox properties, enabling roles in metabolic studies and anti-inflammatory therapies .
- 6-Bromo-4,5-dimethylbenzofuroxan represents a divergent structural class (heterocyclic vs. aliphatic ester), with applications in energetic materials rather than synthetic intermediates .
Physical Properties: The dimethyl derivative’s molecular weight (237.14 g/mol) exceeds the difluoro analog (259.09 g/mol) due to fluorine’s lower atomic mass, though polarity differences may alter solubility in nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
